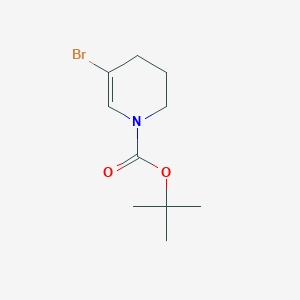

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate

Description

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS: 1622840-55-4) is a brominated tetrahydropyridine derivative with the molecular formula C₁₀H₁₆BrNO₂ and an average molecular weight of 262.147 g/mol (monoisotopic mass: 261.036441) . The compound features a tert-butyl carbamate (Boc) protecting group at the 1-position and a bromine substituent at the 5-position of the partially saturated pyridine ring. Its structure is critical in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals due to the reactivity of the bromine atom in cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 5-bromo-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDIJYNDIARCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622840-55-4 | |

| Record name | tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor followed by esterification. One common method involves the reaction of 1,2,3,4-tetrahydropyridine with bromine in the presence of a suitable solvent to introduce the bromine atom. The resulting bromo-tetrahydropyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position serves as a reactive site for nucleophilic displacement. This enables functionalization of the tetrahydropyridine ring:

Key mechanistic insight:

-

The reaction proceeds via a backside attack mechanism in polar aprotic solvents.

-

Steric hindrance from the tert-butyl group slows substitution at adjacent positions .

Elimination Reactions

Controlled elimination of HBr generates α,β-unsaturated intermediates, enabling further conjugation:

Example Reaction

Under basic conditions (Li₂CO₃/LiBr in DMF, 75°C), β-elimination yields a fully conjugated system:

Oxidation of the Tetrahydropyridine Ring

The saturated ring undergoes oxidation to form pyridine derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| t-BuOCl | NEt₃, CH₂Cl₂, 0°C → rt | Pyridine-1-carboxylate | 94% | |

| MnO₂ | Toluene, reflux, 24 h | Partially oxidized intermediates | 45% |

Mechanistic Notes:

-

t-Butyl hypochlorite induces dehydrogenation via radical intermediates .

-

Oxidation selectivity depends on the steric protection of the tert-butyl group.

Cross-Coupling Reactions

The bromine substituent facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Yield : 78%.

-

Key Limitation : Requires anhydrous conditions to prevent Boc-group hydrolysis.

Functional Group Transformations

The ester group undergoes standard transformations:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (6M), THF/H₂O, 50°C | Free carboxylic acid | 85% | |

| Reduction | DIBAL-H, toluene, −78°C | Primary alcohol | 94% |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate has been investigated for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests possible applications in:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydropyridines exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity.

- Neuropharmacology : Compounds containing tetrahydropyridine rings are often studied for their effects on neurotransmitter systems. Research into this compound could lead to the development of new treatments for neurological disorders.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Due to its functional groups, it can be used to synthesize more complex organic molecules through various coupling reactions.

- Reagent in Chemical Reactions : It can act as a reagent in nucleophilic substitution reactions due to the presence of the bromine atom, facilitating further modifications.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of several tetrahydropyridine derivatives, including this compound. Results indicated that compounds with bromine substitutions exhibited enhanced activity against specific bacterial strains compared to their non-brominated counterparts.

Case Study 2: Neuropharmacological Research

In neuropharmacological studies, researchers synthesized analogs of this compound to investigate their effects on dopamine receptors. The findings suggested that certain modifications could lead to compounds with improved selectivity and potency for therapeutic use in treating conditions like Parkinson's disease.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Investigated for antimicrobial and neuropharmacological properties | Development of new therapeutic agents |

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules | Versatility in chemical transformations |

| Chemical Reactions | Acts as a reagent in nucleophilic substitution reactions | Facilitates further modifications |

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural and physicochemical differences between the target compound and analogous derivatives:

Key Observations :

- Bromine vs. Methyl Substituents : The bromine atom in the target compound increases its molecular weight by ~65 g/mol compared to the 5-methyl analog . Bromine’s electronegativity and larger atomic radius enhance its reactivity in nucleophilic substitutions (e.g., Suzuki coupling) relative to the inert methyl group.

- Iodinated Derivative (Compound 31) : The iodine substituent and ketone group in Compound 31 increase its molecular weight and alter its reactivity profile, making it suitable for halogen-exchange reactions .

Biological Activity

Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHBrN\O

- CAS Number : 159503-91-0

The presence of the bromine atom and the tetrahydropyridine ring contributes to its unique biological activity profile.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures to tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine showed potent cytotoxic effects against various cancer cell lines. The IC values for these compounds ranged from low micromolar to sub-micromolar concentrations in assays against human leukemia and breast cancer cell lines .

Table 1: Cytotoxic Activity of Tetrahydropyridine Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.65 | Apoptosis induction via caspase activation |

| Compound B | U-937 (leukemia) | 0.48 | G1 phase arrest and apoptosis |

| Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine | Various | TBD* | TBD* |

*TBD: To be determined based on further research findings.

Neuroprotective Effects

Some studies suggest that tetrahydropyridine derivatives may also exhibit neuroprotective effects. For example, they have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects . However, specific data on tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine's neuroprotective activity remains limited and requires further investigation.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyridine derivatives is highly dependent on their structural features. The bromine substitution at the 5-position has been shown to enhance the activity against certain cancer cell lines compared to non-brominated analogs. Additionally, modifications in the carboxylate group can influence solubility and receptor binding affinities .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Bromine at C5 | Increases potency against cancer cells |

| Alkyl group at C1 | Enhances lipophilicity and membrane permeability |

| Carboxylate variation | Alters solubility and receptor interactions |

Study on Anticancer Properties

In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized various tetrahydropyridine derivatives and evaluated their anticancer activities. The study found that tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine exhibited promising cytotoxicity against several cancer cell lines. Flow cytometry assays indicated that these compounds induced apoptosis through caspase pathway activation .

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological potential of similar compounds. It was found that certain derivatives could modulate dopamine receptor activity, suggesting a possible application in treating Parkinson's disease . However, specific data on tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine's effects on dopamine receptors are still under exploration.

Q & A

Q. What is the typical synthetic route for tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate?

The synthesis generally involves two key steps: (1) formation of the tetrahydropyridine ring with a tert-butyl carboxylate protecting group, and (2) regioselective bromination at the 5-position. For example, analogous protocols use tert-butyl carbamate intermediates subjected to bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) . The tert-butyl group enhances steric protection of the amine during functionalization .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to confirm the tetrahydropyridine ring, tert-butyl group, and bromine substitution.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) matching the molecular formula (CHBrNO) .

- X-ray crystallography : For unambiguous stereochemical assignment, SHELX software is widely used to refine crystal structures .

Q. What purification methods are recommended for isolating this compound?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate brominated products from unreacted starting materials .

- Recrystallization : Use polar aprotic solvents (e.g., dichloromethane/hexane mixtures) to obtain high-purity crystals .

Q. How stable is this compound under standard laboratory conditions?

- Storage : Stable at -20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester or decomposition of the bromo group .

- Moisture sensitivity : Susceptible to hydrolysis in humid environments; use anhydrous solvents for reactions .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

The 5-bromo group acts as a leaving site for transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its position on the tetrahydropyridine ring enables regioselective functionalization for constructing complex heterocycles or pharmacophores . Optimize conditions using Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids in degassed THF/water mixtures .

Q. Can this compound serve as a precursor for spirocyclic or fused heterocycles?

Yes. The tetrahydropyridine core is a versatile scaffold for synthesizing spirocyclic systems via intramolecular cyclization or annulation. For example, coupling with boronate esters (e.g., via Suzuki reactions) can yield fused pyrrolo-pyridine derivatives .

Q. What role does the tert-butyl group play in stereochemical outcomes during derivatization?

The bulky tert-butyl group sterically shields the piperidine nitrogen, directing reactions to occur at the brominated position. This enhances stereoselectivity in asymmetric catalysis, as seen in analogous piperidine derivatives .

Q. Are computational methods applicable to predict its reactivity or binding properties?

- DFT calculations : Model transition states for bromine substitution or coupling reactions.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding poses of derivatives . Tools like Gaussian or AutoDock are recommended for such studies .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Systematic screening : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to identify optimal conditions.

- Mechanistic studies : Use kinetic profiling or intermediate trapping to clarify discrepancies in bromination pathways .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.